molecular formula C11H14N2O4 B1314701 4-(Tert-butylamino)-3-nitrobenzoic acid CAS No. 691363-50-5

4-(Tert-butylamino)-3-nitrobenzoic acid

Cat. No. B1314701
M. Wt: 238.24 g/mol
InChI Key: ROOAGYYJHLOOBN-UHFFFAOYSA-N
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Description

4-(Tert-butylamino)-3-nitrobenzoic acid is a compound that has been studied for its structural properties . It is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .


Synthesis Analysis

The synthesis of compounds similar to 4-(Tert-butylamino)-3-nitrobenzoic acid has been studied. For example, the compound 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxymethyl)phenol (4BAHEHMP) was investigated and characterized by FT- IR and FT- Raman spectral analysis .


Molecular Structure Analysis

The molecular structure of 4-(Tert-butylamino)-3-nitrobenzoic acid has been analyzed. All non-H atoms lie in a mirror plane except for one of the methyl groups which deviates from the mirror plane by 0.919 (3) Å and is twisted by a torsion angle of 62.9 (2)° . An intramolecular N-H…O hydrogen bond generates an S(6) ring motif .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on developing efficient synthesis methods for nitrobenzoic acid derivatives, aiming for high yields, low production costs, and quality products. For instance, the synthesis of methyl 4-butyrylamino-3-methyl-5-nitrobenzoate was improved by using a mixture of nitric acid and sulfuric acid in nitration processes, achieving a high yield above 80% (Cai Chun, 2004). Another study presented an improved method for synthesizing 4-butyrylamino-3-methyl-5-nitrobenzoate, achieving an overall yield of 88% using an enhanced synthetic procedure (Ren Li-jun, 2008). These studies indicate the active exploration of more efficient and cost-effective synthesis routes for nitrobenzoic acid derivatives, which could be applicable to 4-(Tert-butylamino)-3-nitrobenzoic acid.

Crystal Structure Analysis

The crystal structure of ethyl 4-butylamino-3-nitrobenzoate was analyzed, revealing an asymmetric unit consisting of three crystallographically independent molecules. Each molecule exhibited an intramolecular N—H⋯O hydrogen bond, forming an S(6) ring motif, with the structure being stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds (S. N. Narendra Babu et al., 2009). This detailed understanding of molecular interactions and structural stability can inform the design and development of similar compounds for various scientific applications.

Future Directions

Future research directions could include a more detailed investigation of the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of 4-(Tert-butylamino)-3-nitrobenzoic acid. This could provide valuable insights for the development of new drugs and other applications .

properties

IUPAC Name

4-(tert-butylamino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)12-8-5-4-7(10(14)15)6-9(8)13(16)17/h4-6,12H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOAGYYJHLOOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butylamino)-3-nitrobenzoic acid

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